molecular formula C20H20ClN3OS B2837951 1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 862979-27-9

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No.: B2837951
CAS No.: 862979-27-9
M. Wt: 385.91
InChI Key: ZDRQAGKXUOIVKP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea derivatives: Various derivatives with different substituents on the phenyl or quinoline rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-12-6-7-13(2)18-17(12)10-14(19(25)24-18)8-9-22-20(26)23-16-5-3-4-15(21)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQAGKXUOIVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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